![molecular formula C22H47N3O B13728209 Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- CAS No. 3574-73-0](/img/structure/B13728209.png)
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- is a chemical compound with the molecular formula C26H57N5O and a molecular weight of 455.77 g/mol . This compound is known for its unique structure, which includes a long hydrocarbon chain and multiple amine groups. It is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- typically involves the reaction of octadecanoic acid with ethylenediamine derivatives. One common method includes the reflux of octadecanoic acid with N-(2-hydroxyethyl)ethylenediamine in xylene at 140°C . This reaction results in the formation of the desired amide compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and oxides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-[(2-hydroxyethyl)amino]ethyl]octadecanamide: Similar structure but with a hydroxyethyl group.
N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]octadecanamide: Contains an additional oxooctadecyl group.
Uniqueness
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- is unique due to its specific combination of a long hydrocarbon chain and multiple amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability.
Propiedades
Número CAS |
3574-73-0 |
|---|---|
Fórmula molecular |
C22H47N3O |
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
N-[2-(2-aminoethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h24H,2-21,23H2,1H3,(H,25,26) |
Clave InChI |
BAFIQDJKGKANJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


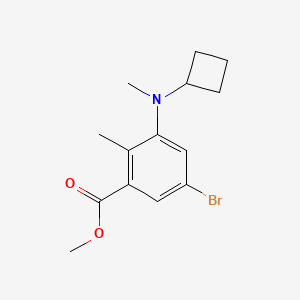
![7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13728133.png)
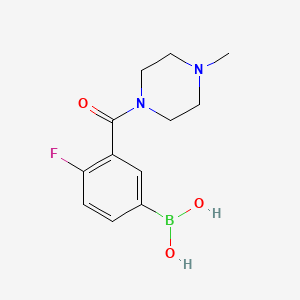
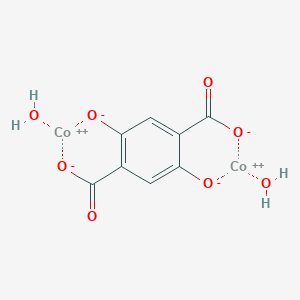
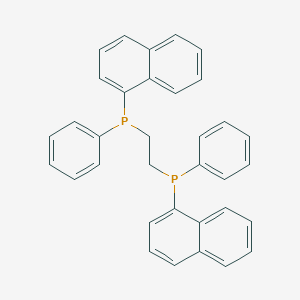
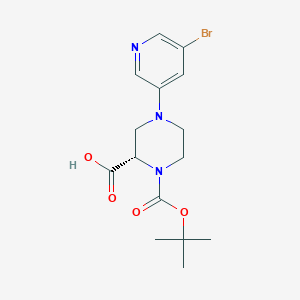
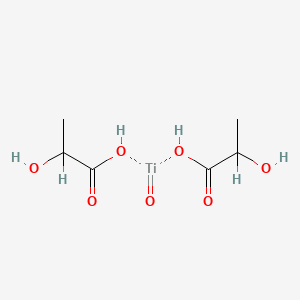
![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
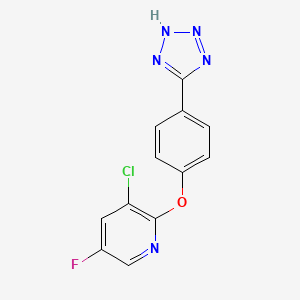
![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)
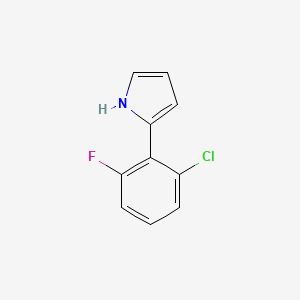
![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)
